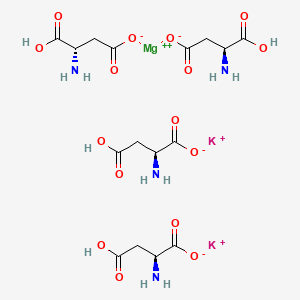
Disodium;platinum(2+);tetracyanide;hydrate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;platinum(2+);tetracyanide;hydrate typically involves the reaction of platinum salts with sodium cyanide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PtCl2+4NaCN→Na2[Pt(CN)4]+2NaCl
The resulting disodium;platinum(2+);tetracyanide is then crystallized and hydrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity platinum salts and sodium cyanide. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;platinum(2+);tetracyanide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The cyanide ligands can be substituted with other ligands to form different platinum complexes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and halides can be used for substitution reactions
Major Products
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments, which have distinct properties and applications .
Applications De Recherche Scientifique
Disodium;platinum(2+);tetracyanide;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.
Industry: It is used in electroplating, material science, and as a catalyst in industrial processes .
Mécanisme D'action
The mechanism of action of disodium;platinum(2+);tetracyanide;hydrate involves its interaction with molecular targets such as enzymes and DNA. The platinum center can form coordination complexes with biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium hexachloroplatinate (IV) hexahydrate
- Sodium hexabromoplatinate (IV) hexahydrate
- Sodium hexaiodoplatinate (IV) hexahydrate
- Sodium chloroplatinate
- Sodium hexahydroxyplatinate (IV)
Uniqueness
Disodium;platinum(2+);tetracyanide;hydrate is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical and physical properties compared to other platinum compounds. Its ability to form stable complexes with various ligands makes it highly versatile for different applications .
Propriétés
IUPAC Name |
disodium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQYSVVRURJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4Na2OPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)


![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
![[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane](/img/structure/B3183108.png)









